molecular formula C10H7N3 B1521380 6-Aminoquinoline-2-carbonitrile CAS No. 627531-51-5

6-Aminoquinoline-2-carbonitrile

Cat. No.: B1521380
CAS No.: 627531-51-5
M. Wt: 169.18 g/mol
InChI Key: CZJSXGNVLRTGCQ-UHFFFAOYSA-N
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Description

6-Aminoquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and organic chemistry due to their chemical reactivity and thermal stability.

Chemical Reactions Analysis

6-Aminoquinoline-2-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, nanostructured TiO2, and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of molecular iodine can lead to the formation of polycyclic quinoline derivatives .

Properties

IUPAC Name

6-aminoquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJSXGNVLRTGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627531-51-5
Record name 6-aminoquinoline-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 45B (212 mg, 1.1 mmol) was dissolved in 30 mL of a 1:2 mixture of EtOAc and MeOH and hydrogenated at 1 atmosphere of hydrogen in the presence of 10% Pd/C (42 mg, 20 wt. %) for 1 h. The reaction was filtered, concentrated and purified by silica gel flash chromatography eluting with 2-3% MeOH—CH2Cl2 to give the title compound (142 mg, 79%) as a light yellow solid. LC/MS m/z 170 [M+H]+.
Quantity
212 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Name
Quantity
0 (± 1) mol
Type
solvent
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0 (± 1) mol
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solvent
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Quantity
42 mg
Type
catalyst
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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